3-Oxo-5-phenylpent-4-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
343337-56-4 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-oxo-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI Key |
VNMMLNVSLPRZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)O |
Origin of Product |
United States |
Contextualization Within the Chemistry of Ketocarboxylic Acids
3-Oxo-5-phenylpent-4-enoic acid belongs to the broad class of organic compounds known as ketocarboxylic acids, or oxoacids, which are characterized by the presence of both a carboxylic acid group (-COOH) and a ketone group (>C=O) within their molecular structure. wikipedia.org Depending on the relative position of the ketone to the carboxylic acid, these compounds are classified as alpha- (α-), beta- (β-), gamma- (γ-), or delta- (δ-) keto acids. This compound is specifically a γ-keto acid, as its ketone group is located at the third carbon (C3) relative to the carboxylic acid carbon (C1).
The presence of these two functional groups imparts a rich and versatile chemistry to ketocarboxylic acids. wikipedia.org The carboxylic acid moiety provides an acidic proton and can undergo reactions typical of acids, such as esterification and amide formation. The ketone group, on the other hand, is susceptible to nucleophilic attack and can participate in a wide array of condensation and addition reactions. This dual reactivity makes ketocarboxylic acids valuable intermediates in organic synthesis.
Furthermore, this compound is an unsaturated keto acid, containing a carbon-carbon double bond in conjugation with the phenyl group. This unsaturation introduces additional reactive sites into the molecule, further expanding its synthetic potential. The conjugated system can participate in reactions such as Michael additions and Diels-Alder cycloadditions, and the double bond itself can be a target for hydrogenation or oxidation. The interplay of the keto, carboxylic acid, and unsaturated functionalities makes this compound a subject of interest for the synthesis of complex molecular architectures.
Historical Perspectives in Organic Synthesis Research Pertaining to 3 Oxo 5 Phenylpent 4 Enoic Acid Scaffolds
The synthesis of γ-keto acids has been a topic of interest in organic chemistry for a considerable time, with various methods developed over the years. Early approaches often involved the oxidation of suitable precursors or the ring-opening of furan (B31954) derivatives. For instance, secondary and tertiary furfuryl carbinols can be cleaved with alcoholic hydrochloric acid to yield the corresponding γ-keto acid esters. google.com Another classical approach involves the reaction of succinic acid dichloride with organometallic reagents, followed by hydrolysis. google.com
More specifically, methods for producing γ-keto acids have included the oxidation of γ-lactones of hydroxy carboxylic acids using bromine. google.com The decomposition of diazoketones in the presence of copper oxide has also been shown to yield γ-keto acid esters, albeit often as part of a mixture of products. google.com The addition of hydrogen cyanide to alkylene-(1)-one-(3) type compounds to form γ-keto acid nitriles, which can then be hydrolyzed, represents another historical route. google.com
In the broader context of unsaturated carboxylic acids, the development of new synthetic methods is an ongoing area of research. For example, modern techniques have emerged for the synthesis of β,γ-unsaturated acids through the palladium-catalyzed reductive addition of carbon dioxide to allenes under mild conditions. nih.gov While not a direct synthesis of the title compound, this illustrates the continuing evolution of methods for accessing unsaturated acid scaffolds. The synthesis of α,β-unsaturated carbonyl compounds through the palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers is another relevant advancement in the field. acs.org The challenge of selectively preparing β,γ-unsaturated aliphatic acids via dehydrogenation has also been recently addressed, highlighting the importance of developing regioselective synthetic strategies. nih.gov
Structural Basis for Research Utility and Transformational Potential of 3 Oxo 5 Phenylpent 4 Enoic Acid
Established Chemical Synthesis Routes
Wittig Reaction-Based Syntheses and Mechanistic Considerations
The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes through the reaction with a phosphonium (B103445) ylide. libretexts.orgwikipedia.org For the synthesis of this compound, a plausible retrosynthetic analysis suggests the reaction between cinnamaldehyde (B126680) and a phosphorus ylide derived from an acetoacetic acid precursor.
A stabilized ylide, such as (triphenylphosphoranylidene)acetoacetic ester, would be required. The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient oxaphosphetane intermediate. wikipedia.orgchemistrysteps.com This four-membered ring then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. chemistrysteps.com The use of a stabilized ylide generally favors the formation of the (E)-alkene, which corresponds to the trans-isomer of the target compound. organic-chemistry.org Subsequent hydrolysis of the resulting ester would yield this compound.
Table 1: Key Steps in a Putative Wittig-Based Synthesis
| Step | Reactants | Reagent/Conditions | Product |
| Ylide Formation | Triphenylphosphine, Ethyl bromoacetate | Base (e.g., NaH) | (Ethoxycarbonylmethyl)triphenylphosphonium bromide |
| Wittig Reaction | Cinnamaldehyde, Ylide | Aprotic solvent (e.g., THF) | Ethyl 3-oxo-5-phenylpent-4-enoate |
| Hydrolysis | Ethyl 3-oxo-5-phenylpent-4-enoate | Acid or base catalysis | This compound |
The mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon of the aldehyde, followed by the formation of the oxaphosphetane intermediate. libretexts.orgchemistrysteps.com The stability of the triphenylphosphine oxide byproduct drives the reaction to completion. organic-chemistry.org
Knoevenagel Condensation Approaches for Related α-Benzylideneacetoacetic Acid Esters
The Knoevenagel condensation provides a powerful method for the formation of carbon-carbon double bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. organic-chemistry.org This approach is particularly relevant for the synthesis of α-benzylideneacetoacetic acid esters, which are direct precursors to this compound.
In a typical procedure, ethyl acetoacetate (B1235776) is condensed with benzaldehyde (B42025) in the presence of a weak base, such as piperidine (B6355638) or pyridine (B92270). organic-chemistry.org The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. organic-chemistry.org
The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and catalyst and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org This modification can lead to condensation followed by decarboxylation.
Modifications of Reported Synthetic Procedures for this compound
Modifications to the established synthetic routes can be implemented to improve yields, stereoselectivity, and reaction conditions. For the Wittig reaction, the Schlosser modification allows for the selective formation of (E)-alkenes by using phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaines. wikipedia.org This could be particularly useful for ensuring the desired trans-geometry in this compound.
In the context of the Knoevenagel condensation, various catalysts and reaction conditions have been explored to enhance efficiency. The use of Lewis acids or solid-supported catalysts can facilitate the reaction and simplify product purification. Furthermore, the choice of solvent can influence the reaction rate and equilibrium position.
Advanced and Stereoselective Synthesis of this compound and Its Analogs
Modern synthetic methodologies offer more sophisticated approaches to control stereochemistry and improve efficiency in the synthesis of this compound and its derivatives.
Organocatalytic Strategies (e.g., Mannich and Aza-Michael Reactions)
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. While direct organocatalytic routes to this compound are not extensively reported, related reactions provide a framework for potential strategies. The Mannich reaction, for instance, involves the aminoalkylation of a carbon acid, and could be adapted to introduce the desired side chain to a β-keto acid precursor. One-pot syntheses of β-acetamido ketones, which share a similar structural motif, have been achieved using boric acid as a catalyst. nih.gov
The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers another avenue. rsc.org This reaction can be catalyzed by chiral organocatalysts to achieve high enantioselectivity. A potential strategy could involve the aza-Michael addition to a derivative of cinnamic acid, followed by functional group transformations to yield the target molecule.
Chemoenzymatic One-Pot Synthesis Involving this compound Precursors
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. A potential one-pot chemoenzymatic route to this compound could involve the enzymatic reduction of the keto group in a precursor ester, followed by hydrolysis.
Recent studies have shown the successful enantioselective reduction of ethyl 3-oxo-5-phenylpentanoate using whole-cell biocatalysts, such as Aspergillus sydowii. researchgate.net This enzymatic reduction can yield chiral β-hydroxy esters with high enantiomeric excess. researchgate.net Following the reduction, enzymatic hydrolysis of the ester can be achieved using lipases or esterases. For example, the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate has been demonstrated using various hydrolases. scielo.br A one-pot cascade combining these enzymatic steps could provide an efficient and stereoselective route to chiral analogs of this compound. acs.orgacs.org
Domino and Cascade Reaction Sequences (e.g., Oxidation-Wittig Approaches)
Domino and cascade reactions offer an efficient approach to complex molecules like this compound by combining multiple transformations into a single, one-pot procedure. This strategy enhances synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. A plausible and increasingly popular domino sequence for constructing α,β-unsaturated keto systems is the one-pot oxidation-Wittig reaction. organic-chemistry.orgnih.govwikipedia.orglibretexts.org
This approach commences with an appropriate alcohol precursor, which is oxidized in situ to generate an aldehyde. This transient aldehyde is then immediately trapped by a Wittig reagent present in the same reaction vessel, leading to the formation of the desired alkene. For the synthesis of this compound, a suitable starting material would be a protected 3-hydroxy-5-phenylpentanal derivative. The oxidation of the alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents. researchgate.net The subsequent Wittig reaction with a phosphorane bearing a protected carboxyl group would then furnish the α,β-unsaturated system.
A conceptual one-pot oxidation-Wittig approach is outlined below:
Table 1: Proposed One-Pot Oxidation-Wittig Synthesis of a this compound Precursor
| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate | Product |
| 1. Oxidation | 3-Hydroxy-5-phenylpentanal (protected) | Oxidizing Agent (e.g., Dess-Martin periodinane) | - | 3-Oxo-5-phenylpentanal | - |
| 2. Wittig Reaction | 3-Oxo-5-phenylpentanal | (Carboethoxymethylene)triphenylphosphorane | Base (e.g., NaH) | - | Ethyl 3-oxo-5-phenylpent-4-enoate |
This tandem process leverages the in situ formation of the reactive aldehyde, which is immediately consumed in the subsequent Wittig olefination, often with high stereoselectivity for the (E)-isomer, which is the more stable configuration. wikipedia.org
Another potential cascade pathway involves a Knoevenagel-Doebner-type condensation. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, often followed by decarboxylation. nih.gov In the context of synthesizing this compound, benzaldehyde could be reacted with a β-keto dicarboxylic acid derivative. A subsequent decarboxylation step would then yield the desired product. The reaction is typically catalyzed by a weak base such as pyridine or piperidine.
Strategies for the Preparation of Key Intermediates to this compound
A crucial intermediate in the synthesis of this compound is its corresponding ethyl ester, ethyl 3-oxo-5-phenylpent-4-enoate. The synthesis of this β-keto ester can be effectively achieved through a condensation reaction between ethyl acetoacetate and benzaldehyde. A titanium tetrachloride (TiCl₄)-mediated condensation has been reported to be an effective method for this transformation.
The reaction involves the formation of a titanium enolate of ethyl acetoacetate, which then undergoes an aldol-type condensation with benzaldehyde. Subsequent elimination of water furnishes the α,β-unsaturated system.
Table 2: Synthesis of Ethyl 3-oxo-5-phenylpent-4-enoate
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| Ethyl acetoacetate | Benzaldehyde | 1. TiCl₄, Et₃N2. H₂O | Tetrahydrofuran | Ethyl 3-oxo-5-phenylpent-4-enoate |
Once the ethyl ester intermediate is obtained, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. This transformation can be carried out under either acidic or basic conditions. Mild basic hydrolysis, for instance, using sodium hydroxide (B78521) in an aqueous-organic solvent mixture followed by acidification, is a standard and effective method for this purpose. aklectures.com The decarboxylation of the resulting β-keto acid is a potential side reaction, especially under harsh conditions or upon heating, but can often be controlled with careful selection of reaction parameters. libretexts.org
Table 3: Hydrolysis of Ethyl 3-oxo-5-phenylpent-4-enoate
| Reactant | Reagents | Product |
| Ethyl 3-oxo-5-phenylpent-4-enoate | 1. NaOH (aq)2. H⁺ | This compound |
This two-step approach, involving the synthesis of the ethyl ester followed by its hydrolysis, represents a reliable and well-documented pathway to this compound.
Role as a Postulated Intermediate in Plant Polyketide Biosynthesis
This compound is a critical, often transient, intermediate in the biosynthesis of various plant polyketides. Its formation represents a key step in the elongation of the polyketide chain, bridging the gap between the starter molecule and the final complex structure.
Chalcone (B49325) synthase (CHS) is a ubiquitous type III polyketide synthase in higher plants, fundamental to the biosynthesis of flavonoids, which are crucial for plant defense and pigmentation. researchgate.netebi.ac.uk The canonical CHS reaction involves the sequential condensation of three molecules of malonyl-CoA with a starter molecule, typically p-coumaroyl-CoA. researchgate.net this compound, or more accurately its CoA ester, is postulated as the diketide intermediate formed after the first condensation reaction. nih.govnih.gov This intermediate is normally not released from the enzyme but is instead rapidly elongated in subsequent reaction cycles. wikipedia.org The entire process, from the initial binding of the starter molecule to the final cyclization of the tetraketide, occurs within the active site of the CHS enzyme. ebi.ac.uk
To study the otherwise transient intermediates of the CHS reaction, researchers have employed synthetic mimics. The N-acetylcysteamine (NAC) thioester of this compound serves as a stable analogue of the natural CoA-bound diketide intermediate. nih.govnih.gov This mimic has been instrumental in elucidating the function of CHS-related enzymes that have lost the ability to perform the initial condensation step but can process intermediates. By providing this synthetic diketide, scientists can probe the substrate specificity and catalytic activity of such enzymes. nih.gov In studies involving curcuminoid biosynthesis, cinnamoyldiketide-N-acetylcysteamine has been used as a mimic of the CoA ester to demonstrate the in vitro formation of curcuminoids. nih.govresearchgate.net
Contribution to C-Methylated Chalcone Biosynthesis
While typical chalcones are formed from malonyl-CoA extensions, some plants produce C-methylated chalcones, which have a methyl group on the polyketide backbone. The biosynthesis of these compounds involves specialized CHS-like enzymes and a different extender unit.
In Eastern white pine (Pinus strobus), which produces C-methylated chalcones, two CHS-related proteins have been identified: PstrCHS1 and PstrCHS2. nih.gov While PstrCHS1 performs the typical CHS reaction, PstrCHS2 is inactive with standard starter CoA-esters. nih.govnih.gov However, PstrCHS2 shows activity with the N-acetylcysteamine thioester of this compound, the diketide intermediate. nih.govnih.gov PstrCHS2 catalyzes a single condensation reaction, preferentially using methylmalonyl-CoA over malonyl-CoA as the extender unit. nih.govnih.gov This reaction yields a methylated triketide intermediate, which is then released as a pyrone derivative. nih.govtandfonline.com This demonstrates a specific enzymatic function for PstrCHS2 in introducing the methyl group at the predicted position for C-methylated chalcone biosynthesis. nih.govnih.gov
Participation in Curcuminoid Biosynthesis in Medicinal Plants
Curcuminoids, the yellow pigments of turmeric (Curcuma longa), are diarylheptanoids synthesized via a type III PKS pathway. ijfmr.com This pathway involves the condensation of two phenylpropanoid units with a central carbon unit derived from malonyl-CoA. nih.gov The biosynthesis is primarily carried out by two key enzymes: diketide-CoA synthase (DCS) and curcumin (B1669340) synthase (CURS). researchgate.net
DCS catalyzes the formation of a diketide-CoA, such as feruloyldiketide-CoA, by condensing a starter molecule like feruloyl-CoA with one molecule of malonyl-CoA. researchgate.net This diketide-CoA is the direct precursor in the curcuminoid pathway. While the primary intermediate is the CoA ester, the corresponding β-keto acid, a derivative of this compound (specifically, trans-5-(4-hydroxy-3-methoxyphenyl)-3-oxopent-4-enoic acid), is understood to be the reactive species. nih.gov In fact, experiments have shown that CURS can utilize a synthetically prepared trans-3-oxo-5-phenylpent-4-enoic acid along with feruloyl-CoA to produce a curcuminoid. nih.gov This indicates that while the CoA-bound form is the natural substrate passed between enzymes, the free acid can act as a substrate for the condensation reaction catalyzed by CURS, leading to the formation of the curcuminoid scaffold. nih.govwikipedia.org
Data Tables
Table 1: Key Enzymes in the Biosynthesis of Chalcones and Curcuminoids
| Enzyme | Organism | Substrate(s) | Product(s) |
| Chalcone Synthase (CHS) | Medicago sativa (Alfalfa), Pinus sylvestris | p-Coumaroyl-CoA, 3 x Malonyl-CoA | Naringenin Chalcone |
| PstrCHS1 | Pinus strobus | Phenylpropanoid CoA-esters, 3 x Malonyl-CoA | Chalcone |
| PstrCHS2 | Pinus strobus | Diketide derivative (e.g., N-acetylcysteamine thioester of this compound), Methylmalonyl-CoA | Methylated triketide pyrone |
| Diketide-CoA Synthase (DCS) | Curcuma longa | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA |
| Curcumin Synthase (CURS) | Curcuma longa | Feruloyldiketide-CoA, Feruloyl-CoA | Curcumin |
Diketide-CoA Synthase (DCS) Catalysis and Product Formation
In the biosynthesis of curcuminoids in plants like Curcuma longa (turmeric), the initial steps are catalyzed by a type III polyketide synthase known as Diketide-CoA Synthase (DCS). nih.govnih.gov This enzyme is responsible for the condensation of a phenylpropanoid-derived starter molecule, such as feruloyl-CoA or p-coumaroyl-CoA, with a malonyl-CoA extender unit. nih.govuniprot.org The reaction catalyzed by DCS involves a decarboxylative condensation to produce a diketide-CoA, for instance, feruloyldiketide-CoA. nih.gov This diketide-CoA is the direct thioester precursor of the corresponding β-keto acid. nih.govnih.gov Although the primary product is the CoA-thioester, it can be hydrolyzed, either enzymatically or non-enzymatically, to yield the free β-keto acid, such as 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-4-pentenoic acid. nih.govnih.gov The unhydroxylated parent compound, this compound, would be formed from a cinnamoyl-CoA starter unit. Research has shown that DCS from turmeric efficiently catalyzes the formation of feruloyldiketide-CoA but has no activity with cinnamoyl-CoA, indicating substrate specificity in this particular organism. uniprot.org
| Enzyme | Gene | Organism | Substrates | Product |
| Diketide-CoA Synthase (DCS) | DCS | Curcuma longa | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA |
| Diketide-CoA Synthase (DCS) | DCS | Curcuma longa | p-Coumaroyl-CoA, Malonyl-CoA | p-Coumaroyldiketide-CoA |
Curcumin Synthase (CURS) Involvement in the Curcuminoid Scaffold Formation
Following the synthesis of the diketide intermediate by DCS, a second type III polyketide synthase, Curcumin Synthase (CURS), facilitates the subsequent and final condensation step to form the characteristic diarylheptanoid scaffold of curcuminoids. nih.govnih.gov CURS utilizes the diketide-CoA, or its corresponding free β-keto acid, as an extender substrate. nih.govnih.gov For example, CURS catalyzes the condensation of feruloyldiketide-CoA with another molecule of feruloyl-CoA to produce curcumin. nih.gov
| Enzyme | Substrates | Product | Function |
| Curcumin Synthase (CURS) | Feruloyldiketide-CoA, Feruloyl-CoA | Curcumin | Final condensation to form curcuminoid scaffold |
| Curcumin Synthase (CURS) | 3-Oxo-5-phenyl-4-pentenoic acid, Feruloyl-CoA | Cinnamoylferuloylmethane | Condensation using free β-keto acid as extender substrate |
Precursor Role in Alkaloid Biosynthesis
The structural motif of a phenyl group attached to a short carbon chain, as seen in this compound, is a recurring theme in the biosynthesis of various alkaloids, particularly those found in the Lythraceae family.
Integration into Lythraceae Alkaloid Biosynthesis Pathways (e.g., 4-Arylquinolizidines)
The Lythraceae alkaloids, such as vertine and lythrine, are characterized by a 4-arylquinolizidine core. researchgate.netacs.org The biosynthesis of this core structure involves the combination of a lysine-derived piperideine ring and a phenylpropanoid-derived unit. researchgate.netcdnsciencepub.com While the precise intermediate that provides the C6-C3 phenylpropanoid unit has not been definitively identified as this compound in all species, biosynthetic studies point to its critical role. The formation of the 4-arylquinolizidine skeleton is proposed to occur through a Mannich-type reaction between Δ1-piperideine and a phenylpropanoid-derived precursor, followed by cyclization. researchgate.net The structure of intermediates like cis- and trans-4-(3,4-dihydroxyphenyl)-quinolizidin-2-one, which have been shown to be effective precursors for vertine and lythrine, supports the incorporation of a C6-C3 unit akin to this compound. acs.orgrsc.org
Derivation from Amino Acid and Phenylpropanoid Precursors (e.g., L-Phenylalanine, Cinnamic Acid)
The ultimate origin of the phenyl-containing portion of Lythraceae alkaloids is the amino acid L-phenylalanine. cdnsciencepub.comrsc.org Through the action of phenylalanine ammonia-lyase (PAL), L-phenylalanine is converted to cinnamic acid. nih.gov This C6-C3 phenylpropanoid unit is the foundational building block. cdnsciencepub.com Feeding experiments with labeled phenylalanine have confirmed its non-random incorporation into the alkaloid structures, demonstrating that two intact C6-C3 units derived from this amino acid are utilized in the formation of alkaloids like decodine. cdnsciencepub.com Cinnamic acid itself can be enzymatically converted back to L-phenylalanine, highlighting the metabolic link between these precursors. nih.gov
Naturally Occurring Analogs and Their Biosynthetic Origins
Analogs of this compound, particularly its reduced form, are found as structural components of other complex natural products, illustrating the versatility of this chemical scaffold in nature.
Identification of (E)-3-Hydroxy-5-phenylpent-4-enoic Acid as a Residue in Cyclic Depsipeptides (e.g., Turnagainolides)
A notable analog, (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa), is a key and rare structural residue in the turnagainolides, a class of cyclic depsipeptides. nih.govresearchgate.net These compounds, isolated from various microorganisms including Bacillus, Microascus, Arthrobacter, and Streptomyces species, are assembled by nonribosomal peptide synthetase (NRPS) machinery. nih.govasm.org The biosynthesis of the Hppa residue is proposed to start with the deamination of L-phenylalanine to form cinnamic acid. asm.org This is followed by a polyketide synthase-like extension with a malonyl-CoA unit and subsequent reduction of the keto group to a hydroxyl group, yielding the Hppa moiety that is incorporated into the final depsipeptide structure. asm.orgresearchgate.net The discovery of the turnagainolide biosynthetic gene cluster has provided a foundation for understanding the precise enzymatic steps leading to this unique fatty acid residue. nih.govasm.org
| Compound Family | Key Analog Residue | Precursors | Organism Source (Examples) |
| Turnagainolides | (E)-3-Hydroxy-5-phenylpent-4-enoic acid (Hppa) | L-Phenylalanine, Cinnamic Acid, Malonyl-CoA | Bacillus subtilis, Microascus sp. |
Elucidation of Corresponding Biosynthetic Gene Clusters for this compound in Microorganisms Remains Undisclosed
Despite significant interest in the microbial biosynthesis of phenylpropanoids and related compounds, detailed research specifically elucidating the biosynthetic gene clusters (BGCs) responsible for producing this compound in microorganisms is not available in publicly accessible scientific literature. Extensive searches of scholarly databases and journals did not yield any studies that have isolated this specific compound from a microorganism and subsequently characterized its genetic biosynthetic pathway.
While the biosynthesis of structurally related molecules, such as phenylpropanoids with a C6-C3 backbone, has been a subject of investigation, the specific enzymatic steps and corresponding genes for the synthesis of this compound have not been reported. rsc.orgresearchgate.net General microbial production of phenylpropanoids typically originates from the shikimate pathway, which produces the precursor amino acid L-phenylalanine. nih.gov From L-phenylalanine, a variety of enzymatic modifications can lead to a diverse array of compounds. nih.gov However, the specific pathway leading to this compound, which would likely involve chain extension and specific oxidation steps, has not been delineated in any microbial species.
The identification and analysis of BGCs in microorganisms are often accomplished through genome mining of sequenced strains. nih.govnih.gov This approach has successfully identified gene clusters for a wide range of secondary metabolites, including polyketides and non-ribosomal peptides. nih.gov However, no such BGC has been annotated or experimentally verified for the production of this compound.
Similarly, there is a lack of information regarding the potential precursor, 3-Hydroxy-5-phenylpent-4-enoic acid, and its corresponding biosynthetic pathway in microorganisms. nih.gov The enzymatic oxidation of a 3-hydroxy group to a 3-oxo group is a common biological reaction, but without the identification of the substrate and the responsible microorganism, the enzymes and genes involved in the potential final step of this compound biosynthesis remain purely speculative.
Future research, potentially involving the screening of diverse microbial strains for the production of this compound and subsequent genome sequencing and analysis, would be required to elucidate the specific biosynthetic gene cluster and the enzymes it encodes.
Reactivity and Reaction Mechanisms of 3 Oxo 5 Phenylpent 4 Enoic Acid
Cycloaddition Reactions and Mechanistic Insights
Information regarding the participation of 3-Oxo-5-phenylpent-4-enoic acid in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, and any mechanistic studies thereof, could not be located.
Asymmetric Diels-Alder Reactions and Enantioselectivity
This compound, with its electron-deficient carbon-carbon double bond, can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and when conducted with a chiral catalyst, it can proceed with high enantioselectivity. wikipedia.org While specific studies on the asymmetric Diels-Alder reactions of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated ketones and β-ketoesters provides a strong precedent. nih.govnih.gov
In a potential asymmetric Diels-Alder reaction, a chiral Lewis acid or an organocatalyst would coordinate to the carbonyl group of the ketone, activating the dienophile and creating a chiral environment. princeton.edu This coordination enhances the electrophilicity of the double bond and allows for facial discrimination upon approach of the diene. The choice of catalyst and reaction conditions is crucial in determining the enantiomeric excess (ee) of the resulting cyclohexene (B86901) product. For instance, chiral ruthenium-PNNP complexes have been shown to be effective in the asymmetric Diels-Alder reactions of cyclic α-unsaturated β-ketoesters, yielding products with up to 93% ee. nih.gov Similarly, chiral amine catalysts have been developed for the enantioselective [4+2] cycloadditions of various monodentate cyclic and acyclic ketones. nih.gov
The stereochemical outcome of the reaction is governed by the transition state geometry. The endo transition state, where the substituent on the dienophile is oriented towards the developing π-system of the diene, is often favored, leading to a specific stereoisomer. wikipedia.org The enantioselectivity arises from the differential energy barriers of the transition states leading to the two possible enantiomers, a difference that is magnified by the chiral catalyst.
Table 1: Representative Enantioselectivities in Asymmetric Diels-Alder Reactions of Related Dienophiles
| Dienophile Type | Diene | Catalyst System | Enantiomeric Excess (ee) | Reference |
| α,β-Unsaturated Ketone | Isoprene | Chiral Amine Catalyst | 90% | princeton.edu |
| Cyclic α-Unsaturated β-Ketoester | 2,3-Dimethyl-1,3-butadiene | [RuCl₂(PNNP)]/(Et₃O)PF₆ | 93% | nih.gov |
| Acyclic α,β-Unsaturated Ketone | Cyclopentadiene | Chiral Imidazolidinone | 92% | nih.gov |
This table presents data from reactions of similar compounds to illustrate the potential enantioselectivities achievable.
Role of Conjugation in Stabilizing Transition States
The extended π-system in this compound, which encompasses the phenyl ring, the vinyl group, and the carbonyl group, plays a critical role in stabilizing transition states in a variety of reactions. This stabilization arises from the delocalization of electron density across the conjugated system.
In nucleophilic addition reactions to the β-carbon (a Michael-type addition), the developing negative charge on the α-carbon is stabilized by resonance, with the charge being delocalized onto the carbonyl oxygen. The presence of the phenyl group further extends this conjugation, providing additional resonance structures that distribute the charge and lower the energy of the transition state. This enhanced stability facilitates the reaction. fiveable.me
Similarly, in reactions involving radical intermediates, the phenyl group can effectively stabilize an unpaired electron through resonance delocalization into the aromatic ring. fiveable.me For instance, in a radical addition to the double bond, the resulting radical intermediate would be a resonance-stabilized benzylic-type radical, significantly lowering the activation energy of the process.
The stabilization of transition states is also evident in electrophilic additions to the double bond. A carbocation formed at the α-position would be stabilized by the adjacent carbonyl group, while a carbocation at the β-position would be a highly stabilized benzylic carbocation due to resonance with the phenyl ring. quora.com This conjugation-imparted stability dictates the regioselectivity of such reactions. Studies on the reactions of cinnamaldehyde (B126680) and its derivatives, which share the cinnamoyl moiety, have highlighted the importance of conjugation in their reactivity profiles. nih.govnih.gov
Rearrangement Reaction Dynamics
Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. pressbooks.pub Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. pressbooks.pub The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. masterorganicchemistry.com
For this compound, two principal enol forms are possible, arising from the deprotonation of the α-carbon (C2) or the carbon between the ketone and the double bond (C4). The enol form is stabilized by the formation of a conjugated system and, in some cases, by intramolecular hydrogen bonding. The position of the equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents. cdnsciencepub.comcdnsciencepub.com
Studies on analogous compounds like ethyl benzoylacetate have shown that the percentage of the enol form is significantly influenced by the polarity of the solvent. rsc.org In nonpolar solvents, the enol form, which can be stabilized by an intramolecular hydrogen bond, is more favored. Conversely, in polar, protic solvents that can engage in intermolecular hydrogen bonding with the keto form, the equilibrium tends to shift towards the keto tautomer. thermofisher.com
Table 2: Influence of Solvent on Keto-Enol Equilibrium of a Related β-Ketoester (Ethyl Acetoacetate)
| Solvent | % Enol Tautomer | Reference |
| Water (D₂O) | < 2% | masterorganicchemistry.com |
| Carbon Tetrachloride (CCl₄) | 49% | masterorganicchemistry.com |
| Benzene | Varies | cdnsciencepub.com |
| Chloroform | Varies | cdnsciencepub.com |
This table illustrates the general trend of solvent effects on the keto-enol equilibrium for a similar β-dicarbonyl compound.
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. pressbooks.pub While this compound itself may not be the direct substrate for common sigmatropic rearrangements, its precursors could be synthesized or undergo such transformations.
A relevant example is the nih.govrsc.org-Wittig rearrangement, which involves the rearrangement of an ether upon treatment with a strong base, typically an alkyllithium compound, to form an alcohol. wikipedia.org A precursor to this compound, for instance, an α-alkoxy ketone, could potentially undergo a nih.govrsc.org-Wittig rearrangement. The mechanism is thought to proceed through a radical-ketyl pair, and the migratory aptitude of the rearranging group is a key factor. organic-chemistry.orgnih.gov Benzyl groups, due to their ability to stabilize the resulting radical, are good migrating groups in such rearrangements. organic-chemistry.org
Other types of sigmatropic rearrangements, such as the cdnsciencepub.comcdnsciencepub.com-Claisen rearrangement of an allyl vinyl ether, are powerful methods for carbon-carbon bond formation and could be envisioned in synthetic routes toward derivatives of this compound. libretexts.orgchadsprep.com These reactions are stereospecific and proceed through a concerted, cyclic transition state. nih.gov
Cascade and Domino Reaction Pathways
The structure of this compound contains both a nucleophilic center (the carboxylate or its corresponding enol/enolate) and an electrophilic center (the β-carbon of the α,β-unsaturated ketone system). This arrangement makes it a potential substrate for intramolecular cascade or domino reactions, where a single event triggers a sequence of bond-forming reactions to build complex cyclic systems in one pot.
A prominent example of such a pathway is the intramolecular conjugate addition, also known as an intramolecular Michael or oxa-Michael addition. If a nucleophilic group, such as a hydroxyl group, were present at a suitable position in a precursor to this compound, it could undergo an intramolecular addition to the activated double bond to form a heterocyclic ring. For instance, a γ-hydroxy derivative could cyclize to form a substituted furanone or a δ-hydroxy derivative could yield a pyranone. chemrxiv.orgsemanticscholar.org
These cyclizations can be catalyzed by acids or bases and often proceed with high stereoselectivity. nih.govacs.org The formation of five- and six-membered rings is generally favored. Such cascade reactions, often initiated by a Michael addition, are highly efficient in molecular construction and have been widely applied in the synthesis of natural products and other complex molecules. rsc.orgfrontiersin.org The reactivity of the enone system in this compound makes it an excellent candidate for inclusion in such elegant synthetic strategies. nih.gov
Thia-anti-Michael Addition of Sulfur Anions to Enones
The conjugate addition of sulfur nucleophiles to α,β-unsaturated carbonyl compounds, known as the thia-Michael reaction, is a highly efficient method for forming carbon-sulfur bonds. This reaction can proceed through either a base-catalyzed or a nucleophile-initiated mechanism. nih.gov In the base-catalyzed pathway, a base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile. nih.gov In the nucleophile-initiated pathway, the nucleophile first reacts with the enone to generate an intermediate that then deprotonates the thiol. nih.gov
The thia-Michael addition is generally characterized by its anti-Markovnikov selectivity, where the sulfur atom adds to the β-carbon of the enone. wikipedia.org A specific and noteworthy variant is the anti-diastereoselective addition. While the general thia-Michael addition is common, achieving high diastereoselectivity can be challenging and is often influenced by the substrate, reagents, and reaction conditions.
A significant application of this reactivity is observed in the intramolecular thia-anti-Michael addition. Research has demonstrated a regiospecific approach to synthesizing multisubstituted thiophene (B33073) derivatives starting from α-alkenoyl-α'-carbamoyl ketene-(S,S)-acetals. adichemistry.com In this process, an intramolecular thia-anti-Michael addition of a sulfur anion to the enone system is a key step. adichemistry.com The reaction proceeds with high regiospecificity and is tolerant of various substituents on the β-position of the enone. adichemistry.com This intramolecular cyclization provides an efficient route to complex heterocyclic structures. adichemistry.com
Table 1: Key Features of Thia-Michael Addition Mechanisms
| Mechanism Type | Initiation Step | Key Intermediate | Selectivity |
| Base-Catalyzed | Deprotonation of thiol by a base | Thiolate anion | Anti-Markovnikov |
| Nucleophile-Initiated | Attack of nucleophile on the enone | Zwitterionic intermediate | Anti-Markovnikov |
Mannich and Aza-Michael Reaction Mechanisms
The Mannich and aza-Michael reactions are fundamental C-C and C-N bond-forming reactions, respectively, that involve the addition of a nucleophile to an iminium ion or a related species. In the context of enones like this compound, these reactions provide pathways to complex nitrogen-containing molecules.
The Mannich reaction is a three-component condensation involving an active hydrogen compound (the nucleophile), an aldehyde (often formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde. wikipedia.orgyoutube.com The enol or enolate form of the active hydrogen compound then attacks this electrophilic iminium ion, resulting in a β-amino carbonyl compound known as a Mannich base. wikipedia.org
The aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile (such as an amine, amide, or imide) to an α,β-unsaturated carbonyl compound. beilstein-journals.org This reaction is a powerful tool for the synthesis of β-amino carbonyl derivatives. The reaction can be catalyzed by acids, bases, or organocatalysts to achieve high efficiency and enantioselectivity. beilstein-journals.orgnih.gov
A notable example of the convergence of these reaction pathways is found in the biosynthesis of Lythraceae alkaloids. It has been proposed that the biosynthesis of these complex natural products involves (E)-3-oxo-5-phenylpent-4-enoic acid as a precursor. nih.gov The biosynthetic route is believed to proceed through a Mannich reaction followed by an aza-Michael addition. Specifically, an organocatalytic, enantioselective Mannich reaction of an arylideneacetone (a related enone) with Δ¹-piperideine, followed by an intramolecular aza-Michael cyclization, has been developed to synthesize key quinolizidinone intermediates. researchgate.net This biomimetic approach highlights the synthetic utility of the Mannich and aza-Michael reactions in constructing complex alkaloid skeletons from precursors related to this compound. researchgate.net
Table 2: Comparison of Mannich and Aza-Michael Reactions with Enones
| Reaction | Components | Key Electrophile | Product |
| Mannich Reaction | Active hydrogen compound, aldehyde, amine | Iminium ion | β-Amino carbonyl compound |
| Aza-Michael Reaction | Nitrogen nucleophile, α,β-unsaturated carbonyl | β-carbon of the enone | β-Amino carbonyl compound |
Derivatives, Analogs, and Structural Modifications of 3 Oxo 5 Phenylpent 4 Enoic Acid
Design and Synthesis of Functionalized Derivatives
Functionalization of the carboxylic acid and ketone moieties of 3-oxo-5-phenylpent-4-enoic acid has led to the development of various derivatives with tailored properties.
Ester derivatives of this compound are commonly synthesized for various applications, including as intermediates in the synthesis of more complex molecules. The ethyl ester, ethyl 3-oxo-5-phenylpent-4-enoate, is a prominent example.
A common and effective method for the synthesis of β-keto esters such as ethyl 3-oxo-5-phenylpent-4-enoate is the Claisen condensation. researchgate.netyoutube.comlibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base. For the synthesis of ethyl 3-oxo-5-phenylpent-4-enoate, a mixed Claisen condensation approach would be employed, using ethyl acetate (B1210297) and an appropriate ethyl phenylpropenoate derivative. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen. researchgate.netlibretexts.org Subsequent acidification yields the final product.
Table 1: Key Aspects of Claisen Condensation for Ethyl 3-Oxo-5-phenylpent-4-enoate Synthesis
| Feature | Description | Reference |
| Reaction Type | Mixed Claisen Condensation | researchgate.netyoutube.com |
| Reactants | Ethyl acetate and an ethyl phenylpropenoate derivative | researchgate.net |
| Base | Sodium ethoxide or a similar strong base | youtube.com |
| Key Intermediate | Enolate of ethyl acetate | youtube.com |
| Driving Force | Deprotonation of the β-keto ester product | researchgate.netlibretexts.org |
| Final Step | Acidification to yield the neutral product | youtube.com |
Thioesters are important analogs of carboxylic acids and esters, often exhibiting unique reactivity and biological activity. The N-acetylcysteamine (NAC) thioester of this compound serves as a biomimetic of natural polyketide thioesters. nih.govmdpi.com
The synthesis of N-acetylcysteamine thioesters can be achieved through several methods. A common approach involves the coupling of the corresponding carboxylic acid with N-acetylcysteamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Alternatively, methods avoiding the free acid, which can be prone to side reactions, have been developed. dundee.ac.uk For α,β-unsaturated systems, mild conditions are crucial to prevent isomerization. nih.gov
Table 2: Synthetic Approaches for N-Acetylcysteamine Thioesters
| Method | Description | Key Reagents | Reference |
| Direct Coupling | Coupling of the carboxylic acid with N-acetylcysteamine. | EDC, DMAP | mdpi.com |
| Meldrum's Acid Method | Allows for rapid thioesterification through decarboxylation. | Meldrum's Acid derivative | researchgate.net |
| Trans-thioesterification | Exchange of a different thioester with N-acetylcysteamine. | Thiophenol precursor | researchgate.net |
Modifications of the Phenyl Moiety
Alterations to the phenyl ring of this compound can significantly influence the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets.
The introduction of substituents onto the phenyl ring can be achieved by starting with a substituted benzaldehyde (B42025) in the initial synthesis. For example, to synthesize 3-oxo-5-(4-methoxyphenyl)pent-4-enoic acid, 4-methoxybenzaldehyde (B44291) would be used as a precursor. A plausible synthetic route involves an aldol-type condensation reaction between 4-methoxybenzaldehyde and a ketone, followed by further functional group manipulations to introduce the carboxylic acid moiety. urfu.ru
Table 3: Synthesis of Phenyl-Substituted Derivatives
| Derivative | Starting Material | Key Reaction Type | Reference |
| 3-Oxo-5-(4-methoxyphenyl)pent-4-enoic acid | 4-Methoxybenzaldehyde | Aldol (B89426) Condensation | urfu.ru |
| 3-Oxo-5-(4-nitrophenyl)pent-4-enoic acid | 4-Nitrobenzaldehyde | Aldol Condensation | libretexts.org |
| 3-Oxo-5-(4-chlorophenyl)pent-4-enoic acid | 4-Chlorobenzaldehyde | Aldol Condensation | libretexts.org |
The electronic nature of substituents on the phenyl ring has a profound effect on the reactivity of the entire molecule. This can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. libretexts.orgwalisongo.ac.idmsudenver.educambridge.orgsemanticscholar.org
Electron-withdrawing groups (e.g., nitro, chloro) increase the electrophilicity of the carbonyl carbon and the double bond, making the molecule more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups (e.g., methoxy, methyl) decrease this electrophilicity. These effects are transmitted through the conjugated system of the molecule. cambridge.org For reactions such as the hydrolysis of ester derivatives, a positive Hammett ρ value indicates that the reaction is favored by electron-withdrawing substituents, while a negative ρ value suggests it is favored by electron-donating groups. msudenver.edusemanticscholar.org
Table 4: Predicted Electronic Effects of Phenyl Substituents
| Substituent (at para-position) | Electronic Effect | Predicted Impact on Reactivity (Nucleophilic Attack) |
| -NO₂ | Electron-withdrawing | Increase |
| -Cl | Electron-withdrawing | Increase |
| -H | Neutral (Reference) | Baseline |
| -CH₃ | Electron-donating | Decrease |
| -OCH₃ | Electron-donating | Decrease |
Structural Variations of the Pentenoic Acid Chain
Modifications to the five-carbon chain of this compound can lead to a diverse range of analogs with altered steric and electronic properties. These variations can include changes in chain length, the introduction of alkyl substituents, and alterations to the position and geometry of the double bond.
For instance, the synthesis of a homolog like 3-oxo-5-phenylhex-4-enoic acid could be achieved by employing a different starting ketone in the initial condensation step. The introduction of alkyl groups at various positions along the chain can also be accomplished through the use of appropriately substituted starting materials. The synthesis of such analogs often involves well-established organic reactions such as aldol condensations, Wittig reactions, or Claisen-Schmidt reactions, followed by appropriate functional group transformations.
Table 5: Examples of Structural Variations in the Pentenoic Acid Chain
| Variation | Example Compound Name | Potential Synthetic Strategy |
| Chain Extension | 3-Oxo-5-phenylhex-4-enoic acid | Condensation with a C4 ketone |
| Alkyl Substitution | 2-Methyl-3-oxo-5-phenylpent-4-enoic acid | Use of a substituted ketone or ester in condensation |
| Double Bond Isomerization | 3-Oxo-5-phenylpent-3-enoic acid | Base- or acid-catalyzed isomerization |
Alkyl Substitution (e.g., Methyl at C4)
The introduction of an alkyl group, such as a methyl substituent, at the C4 position of the this compound backbone creates a new set of structurally related compounds with altered properties. While direct studies on 4-methyl-3-oxo-5-phenylpent-4-enoic acid are limited, the synthesis and reactivity of analogous compounds provide valuable insights.
One closely related derivative is (E)-3-Methyl-5-phenylpent-2-enoic acid. Research on this compound has demonstrated that the presence of the methyl group can influence the molecule's stability and its potential applications as a pharmaceutical intermediate. For instance, it is a key component in the synthesis of PS-48, a compound investigated for its inhibitory activity against protein kinase B (Akt).
The synthesis of a similar structure, 4-methyl-3-oxo-N-phenyl-pentanamide, a key intermediate for the drug atorvastatin, has been achieved through the amidation of isobutyryl methyl acetate with aniline. This suggests a potential synthetic route to C4-methylated this compound, likely proceeding through a Claisen condensation or a related reaction involving a C4-substituted precursor.
The following table summarizes key information on related C4-methylated analogs:
| Compound Name | CAS Number | Molecular Formula | Key Research Findings |
| (E)-3-Methyl-5-phenylpent-2-enoic acid | Not Available | C12H14O2 | Intermediate in the synthesis of PS-48, a protein kinase B inhibitor. |
| 4-methyl-3-oxo-N-phenyl-pentanamide | Not Available | C12H15NO2 | Key intermediate in the synthesis of atorvastatin. |
| 4-methyl-3-phenylpent-2-enoic acid | Not Available | C12H14O2 | A structurally related compound with a predicted XlogP of 3.3. uni.lu |
| 4-methyl-pent-2-enoic acid | Not Available | C6H10O2 | A simpler analog used as a chemical building block. sigmaaldrich.com |
| 4-methyl-3-pentenoic acid | 504-85-8 | C6H10O2 | Used as a food flavoring agent. thegoodscentscompany.com |
This table presents data for analogs of this compound with methyl substitutions to illustrate the effects of such modifications.
Influence of Steric Effects on Reaction Outcomes
The introduction of substituents, particularly at the C4 position, can exert significant steric hindrance, thereby influencing the course and rate of chemical reactions involving this compound and its derivatives. Steric effects play a crucial role in nucleophilic additions to the carbonyl group and in reactions involving the α,β-unsaturated system.
In the context of the Knoevenagel condensation, a common method for synthesizing α,β-unsaturated systems similar to that in this compound, steric hindrance is a well-documented factor. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgthermofisher.com The presence of bulky substituents on either reactant can impede the approach of the nucleophile, slowing down the reaction rate and potentially altering the stereoselectivity of the product. biomedres.us
For example, in the synthesis of ethyl 3-oxo-5-phenylpent-4-enoate, a close derivative of the target compound, the reaction proceeds via a titanium tetrachloride-mediated condensation of ethyl acetoacetate (B1235776) and benzaldehyde. prepchem.com The stereochemistry of the resulting double bond can be influenced by the steric interactions between the phenyl group and the ester moiety during the transition state.
The following table illustrates the impact of steric effects on the reactivity of related compounds:
| Reaction Type | Reactants | Steric Consideration | Outcome |
| Knoevenagel Condensation | Salicylic aldehydes and diallyl malonate | Steric hindrance from substituents on the aromatic ring | Good yields (up to 78%) were still obtained, indicating that the reaction tolerates some steric bulk. biomedres.us |
| Nucleophilic Addition | (E)-3-Methyl-5-phenylpent-2-enoic acid and nucleophiles | Methyl group at C3 introduces steric hindrance. | Reduced reactivity in nucleophilic additions. |
| Claisen Condensation | Esters with α-hydrogens | Bulky substituents on the ester | Can lead to complex mixtures in crossed Claisen reactions if both esters can act as donors and acceptors. libretexts.org |
This table provides examples of how steric hindrance can influence the outcomes of reactions relevant to the synthesis and reactivity of this compound and its derivatives.
Comparative Studies with Related Phenylpropanoid and Diketide Structures
This compound can be conceptually situated at the crossroads of two major biosynthetic pathways: the phenylpropanoid pathway and the polyketide (specifically, diketide) pathway. Analyzing its structure in comparison to representative molecules from these pathways offers insights into its potential biochemical origins and reactivity.
The phenylpropanoid pathway is responsible for the biosynthesis of a vast array of plant secondary metabolites, all derived from the amino acid phenylalanine. wikipedia.orgrsc.org The core C6-C3 skeleton of phenylpropanoids, such as cinnamic acid, is formed through the action of phenylalanine ammonia-lyase (PAL). nih.govnih.gov This C6-C3 unit can then be extended.
From a structural standpoint, this compound can be viewed as a C6-C5 compound, an extension of the basic phenylpropanoid skeleton. This extension is reminiscent of the action of polyketide synthases (PKSs), which sequentially add two-carbon units (from malonyl-CoA) to a starter molecule. In this case, a cinnamoyl-CoA starter unit could theoretically be extended by a PKS to generate the β-keto acid structure. Indeed, the biosynthesis of some natural products involves the interplay of PAL and PKS enzymes. nih.gov
Diketides are the simplest polyketides, formed from the condensation of two acetate units. While structurally simpler than this compound, they share the characteristic β-keto functionality. The reactivity of the β-keto group in diketides, such as acetoacetic acid, is well-established and includes keto-enol tautomerism and susceptibility to nucleophilic attack. These properties are expected to be mirrored in the reactivity of this compound.
The table below provides a comparison of key features of this compound with representative phenylpropanoids and diketides:
| Feature | This compound | Phenylpropanoid (Cinnamic Acid) | Diketide (Acetoacetic Acid) |
| Carbon Skeleton | C6-C5 | C6-C3 | C4 |
| Key Functional Groups | Carboxylic acid, Ketone, Alkene | Carboxylic acid, Alkene | Carboxylic acid, Ketone |
| Biosynthetic Precursor (Hypothetical) | Phenylalanine, Malonyl-CoA | Phenylalanine | Acetyl-CoA |
| Key Biosynthetic Enzyme (Hypothetical) | Phenylalanine Ammonia-Lyase (PAL), Polyketide Synthase (PKS) | Phenylalanine Ammonia-Lyase (PAL) | Polyketide Synthase (PKS) |
This table compares the structural and biosynthetic features of this compound with those of a typical phenylpropanoid and a diketide, highlighting its hybrid nature.
Applications of 3 Oxo 5 Phenylpent 4 Enoic Acid in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
The bifunctional nature of 3-oxo-5-phenylpent-4-enoic acid, featuring a β-keto acid moiety and a conjugated styryl group, theoretically positions it as a versatile building block for the synthesis of complex molecules. However, direct evidence of its utilization in the synthesis of polyketide natural products or specific nitrogen-containing heterocyclic scaffolds is not prominently featured in the current body of scientific literature.
Role in the Synthesis of Polyketide Natural Products
Polyketide synthases (PKS) utilize simple acyl-CoA building blocks in a stepwise fashion to construct complex natural products. nih.govresearchgate.net The structural motifs present in this compound are reminiscent of intermediates in polyketide biosynthesis. In principle, derivatives of this acid could serve as advanced building blocks in laboratory syntheses of polyketide analogues. For instance, the β-keto acid portion could participate in decarboxylative Claisen-type condensations, a key chain-elongation step in polyketide synthesis. nih.gov However, specific examples of the incorporation of this compound or its close derivatives into a polyketide backbone are not described in the reviewed literature. The biosynthesis of polyketides involves a wide array of starter and extender units, but the specific phenyl-substituted keto-acid is not commonly cited. scribd.com
Strategies for Asymmetric Synthesis
The development of asymmetric methodologies is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The structure of this compound offers several handles for asymmetric transformations.
Enantioselective Transformations Mediated by this compound Derivatives
Derivatives of β-keto esters are widely used in asymmetric synthesis. researchgate.netrsc.org For instance, the α-position of the ketone in a derivative of this compound could be stereoselectively functionalized. The conjugated double bond also presents an opportunity for enantioselective conjugate additions. However, the scientific literature does not provide specific examples of enantioselective transformations where derivatives of this compound are the substrates. Reviews on the asymmetric preparation of fluorinated β-keto esters, for example, focus on other cyclic and acyclic substrates. mdpi.comresearchgate.net
Development of Novel Synthetic Methodologies
The unique combination of functional groups in this compound makes it a potential platform for the development of new synthetic methods. For example, cascade reactions involving both the keto-acid and the enone functionalities could lead to the rapid construction of complex molecular architectures.
The synthesis of α-keto acids, esters, and amides is an area of ongoing research, with various oxidative and other methods being developed. organic-chemistry.org Similarly, the synthesis and reactions of γ-keto compounds are of significant interest. nih.gov A review on the synthesis and properties of α-keto acids provides a broad overview of their chemistry but does not specifically detail the reactivity of a compound with the structure of this compound. researchgate.net While there is extensive literature on the synthesis of related compounds and their participation in various reactions, specific methodologies developed around this compound as a central synthon are not readily found.
Catalytic Oxidation and Reduction Reactions
The reactivity of the keto group in this compound allows it to readily participate in catalytic reduction reactions. While specific studies on the catalytic oxidation of this exact compound are not extensively documented, the principles of β-keto acid reduction are well-established and directly applicable.
Catalytic transfer hydrogenation represents a prominent method for the reduction of β-keto acids and their corresponding esters. organic-chemistry.org This process typically employs a metal catalyst, such as those based on iridium or ruthenium, in the presence of a hydrogen donor like formic acid or isopropanol. organic-chemistry.org The reaction proceeds with high efficiency and can be rendered highly enantioselective by using chiral ligands, yielding optically active β-hydroxy acids. organic-chemistry.orgnih.gov The reduction of this compound under these conditions selectively transforms the ketone into a secondary alcohol, producing 3-Hydroxy-5-phenylpent-4-enoic acid. nih.gov This product retains the valuable carboxylic acid and styryl functionalities for further synthetic elaboration.
Enzyme-catalyzed reductions also offer a powerful alternative for achieving high enantioselectivity. Dehydrogenases, particularly from microbial sources, have been shown to reduce a wide array of β-keto esters to their corresponding (S)- or (R)-β-hydroxy esters with excellent optical purity. nih.gov The mechanism involves the transfer of a hydride from a cofactor, such as NADH, to the carbonyl carbon. nih.gov
| Reaction Type | Starting Material | Typical Reagents/Catalyst | Product | Key Features |
|---|---|---|---|---|
| Catalytic Transfer Hydrogenation | This compound | Iridium or Ruthenium complex, Formic Acid/Triethylamine | 3-Hydroxy-5-phenylpent-4-enoic acid | High yields and potential for high enantioselectivity with chiral catalysts. organic-chemistry.org |
| Enzymatic Reduction | This compound | Dehydrogenase (e.g., PEDH), NADH | (S)- or (R)-3-Hydroxy-5-phenylpent-4-enoic acid | Excellent enantioselectivity, operates under mild conditions. nih.gov |
Annulation and Cyclization Reactions Utilizing the Compound
The dicarbonyl nature of the β-keto acid moiety makes this compound an excellent substrate for annulation reactions, which are processes that construct a new ring onto a molecule. The Robinson annulation is a classic and powerful method for the formation of six-membered rings and is directly applicable here. pressbooks.pubwikipedia.org
This reaction is a two-step sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. pressbooks.pub In this context, this compound (after deprotonation to form an enolate) acts as the Michael donor. It adds to an α,β-unsaturated ketone, such as methyl vinyl ketone, to generate a 1,5-dicarbonyl intermediate. libretexts.orgchemistrytalk.org This intermediate, upon treatment with a base, undergoes an intramolecular aldol condensation to cyclize, followed by dehydration, yielding a substituted cyclohexenone ring. wikipedia.org The Robinson annulation is a cornerstone of steroid and terpenoid synthesis, highlighting the potential of this compound as a building block for complex polycyclic natural products. chemistrytalk.org
Furthermore, the presence of both a carbonyl group and an alkene within the molecule opens possibilities for various intramolecular cyclization reactions. For instance, related unsaturated β-keto esters can undergo intramolecular reductive cyclizations, promoted by reagents like samarium(II) iodide, to form bicyclic γ-lactones. rsc.orgrsc.org Another approach involves intramolecular cyclopropanation, where the enolate of the β-keto ester attacks the double bond in the presence of iodine and a Lewis acid to create fused cyclopropane (B1198618) rings. nih.gov
| Reaction Name | Role of Compound | Reaction Partner | Intermediate | Product Class |
|---|---|---|---|---|
| Robinson Annulation | Michael Donor | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | 1,5-Diketone derivative | Substituted Cyclohexenone |
| Intramolecular Reductive Cyclization | Substrate | Reducing Agent (e.g., SmI₂) | Radical Anion | Bicyclic γ-Lactone |
Formation of Diverse Heterocyclic Systems (e.g., Thiophenes, Isoxazoles)
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a versatile precursor for synthesizing various heterocyclic systems, leveraging its ketone and carboxylic acid functionalities.
Thiophenes: The Gewald aminothiophene synthesis provides a direct route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.org The ketone moiety of this compound can participate in a Knoevenagel condensation with the active methylene (B1212753) group of the cyanoester, followed by sulfur addition and cyclization to yield a polysubstituted 2-aminothiophene.
Isoxazoles: The synthesis of isoxazoles via the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a fundamental and widely used method. rsc.org As a β-keto acid, this compound is an ideal substrate for this transformation. The reaction can proceed through two main pathways, potentially leading to regioisomeric products: a 3-isoxazolol or a 5-isoxazolone. researchgate.netacs.org The regiochemical outcome is highly dependent on the reaction conditions, particularly pH. Careful control of pH is crucial to selectively favor the attack of hydroxylamine at the desired carbonyl group to yield the intended isoxazole (B147169) isomer. researchgate.nettandfonline.com This method provides access to 5-substituted 3-isoxazolols, which are important structural motifs in their own right. nih.gov
| Heterocycle | Synthetic Method | Reactants | Key Features |
|---|---|---|---|
| Thiophene (B33073) | Gewald Reaction | This compound, α-Cyanoester, Sulfur, Base | Forms highly substituted 2-aminothiophenes in a one-pot reaction. wikipedia.org |
| Isoxazole | Condensation | This compound, Hydroxylamine | Forms isoxazole ring; regioselectivity is controlled by pH. researchgate.nettandfonline.com |
Utility in the Synthesis of Pharmaceutical Intermediates
The synthetic versatility of this compound, particularly in the construction of heterocyclic systems, makes it a valuable building block for the synthesis of pharmaceutical intermediates. Many of the heterocycles accessible from this starting material are core scaffolds in a wide range of bioactive molecules.
Isoxazoles, for example, are not only bioactive compounds themselves but also serve as stable precursors for other functional groups. They are considered bioisosteres of the carboxylic acid group, a property leveraged in drug design to improve pharmacokinetic profiles. researchgate.net Moreover, the isoxazole ring can be transformed through ring-opening and rearrangement reactions. For instance, certain isoxazoles can be converted into 4-pyridone structures, which are key components in several important drugs, including the quinolone antibiotics (e.g., ciprofloxacin) and HIV integrase inhibitors (e.g., dolutegravir). nih.gov
The ability to generate substituted thiophenes and cyclohexenone rings further broadens the compound's applicability. These structures are prevalent in pharmaceuticals and natural products with a wide spectrum of biological activities. Therefore, this compound represents a strategic starting material for accessing a library of complex intermediates for drug discovery programs.
| Heterocyclic System from Compound | Potential Pharmaceutical Scaffold | Examples of Drug Classes |
|---|---|---|
| Isoxazole | 4-Oxo-1,4-dihydropyridine-3-carboxylic acid | Quinolone Antibiotics, HIV Integrase Inhibitors nih.gov |
| Isoxazole | 3-Hydroxyisoxazole (as a bioisostere) | GABA Agonists, various CNS agents researchgate.netnih.gov |
| Thiophene | Substituted Thiophenes | Anti-inflammatory, Antiviral, Anticancer agents |
| Cyclohexenone | Fused Ring Systems | Steroids, Terpenoids |
Computational Chemistry and Modeling Studies of 3 Oxo 5 Phenylpent 4 Enoic Acid
Theoretical Predictions of Reactivity and Selectivity
Theoretical studies are fundamental in predicting how a molecule will behave in a chemical reaction. By using computational models, chemists can map out the energetic landscape of a reaction, identifying the most likely pathways and the structures of transient intermediates and transition states.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of organic molecules. For 3-oxo-5-phenylpent-4-enoic acid, DFT calculations would be instrumental in exploring various potential reaction mechanisms. For instance, these calculations could predict the activation energies for reactions such as Michael additions at the α,β-unsaturated ketone, nucleophilic attack at the carbonyl carbon, or reactions involving the carboxylic acid group. By mapping the potential energy surface, researchers could identify the most energetically favorable routes for these transformations and the geometries of the associated transition states. However, specific DFT studies focused on the reaction pathways of this compound are not currently reported in the literature.
Regioselectivity and Stereoselectivity Predictions for Transformations
The presence of multiple functional groups in this compound makes the prediction of regioselectivity and stereoselectivity a key challenge. Computational models, particularly those based on DFT, can be employed to forecast the outcomes of reactions with a high degree of certainty. For example, in the case of a reduction reaction, these models could predict whether the ketone or the double bond is more likely to be reduced and whether the reaction will favor a particular stereoisomer. Such predictive power is crucial for designing synthetic routes that yield a desired product with high specificity. At present, specific computational predictions for the regioselectivity and stereoselectivity of transformations involving this compound have not been detailed in scientific publications.
Molecular Docking and Enzyme Interaction Analysis
Understanding how a molecule interacts with biological macromolecules like enzymes is vital for the development of new biocatalysts and therapeutic agents. Molecular docking simulations are a primary tool for investigating these interactions at a molecular level.
Substrate Docking to Enzyme Active Sites (e.g., AutoDock Vina) for Biocatalytic Applications
Molecular docking programs like AutoDock Vina are widely used to predict the binding orientation and affinity of a small molecule, or ligand, to the active site of a protein. In the context of this compound, docking studies could be used to identify enzymes that are capable of catalyzing transformations of this substrate. By simulating the binding of the molecule to a library of enzyme structures, researchers could screen for potential biocatalysts for applications in green chemistry and industrial synthesis. While this is a powerful hypothetical application, specific docking studies of this compound with enzymes are not yet available in the scientific literature.
Elucidation of Enzyme-Substrate Specificity and Catalytic Efficiency
Beyond simply predicting binding, computational methods can be used to understand the factors that govern enzyme-substrate specificity and catalytic efficiency. By analyzing the interactions between the substrate and the amino acid residues in the enzyme's active site, researchers can gain insights into the molecular basis of catalysis. This knowledge can then be used to engineer enzymes with improved properties, such as enhanced activity or altered substrate specificity. The application of these computational techniques to the interaction of this compound with specific enzymes remains an open area for future research.
Conformational Analysis and Tautomeric Equilibrium Investigations
The three-dimensional shape of a molecule and the potential for it to exist in different isomeric forms are critical determinants of its physical and chemical properties. Computational methods are well-suited to explore these aspects of molecular structure.
The study of different spatial arrangements of atoms in a molecule, known as conformational analysis, is crucial for understanding its reactivity and biological activity. For a flexible molecule like this compound, numerous conformations are possible due to rotation around its single bonds. Computational methods can be used to identify the most stable conformations and the energy barriers between them. Furthermore, this compound can potentially exist in keto-enol tautomeric forms. Theoretical calculations can predict the relative stabilities of these tautomers and the equilibrium constant for their interconversion, which is essential for understanding the molecule's behavior in different environments. However, detailed computational studies on the conformational landscape and tautomeric equilibrium of this compound have not been published.
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations and theoretical chemistry provide powerful tools for elucidating the intricate details of reaction mechanisms, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to discern through experimental methods alone. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms of this compound.
While the structural motifs present in this compound, such as the α,β-unsaturated ketone and the β-keto acid functionalities, are common subjects of computational investigation in other molecular contexts, dedicated theoretical studies on this particular compound have not been reported. General computational research on related classes of compounds, for instance, explores the intricacies of Michael additions to α,β-unsaturated systems or the decarboxylation mechanisms of β-keto acids. These studies employ various computational methods, including Density Functional Theory (DFT), to map out potential energy surfaces and identify the most favorable reaction pathways.
For example, computational studies on α,β-unsaturated carbonyl compounds often investigate their reactivity with nucleophiles, detailing the stereoselectivity and energetics of addition reactions. Similarly, theoretical examinations of β-keto acids have provided insights into the mechanisms of their thermal or catalyzed decarboxylation.
Advanced Analytical Techniques for Research on 3 Oxo 5 Phenylpent 4 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Oxo-5-phenylpent-4-enoic acid, NMR is crucial for confirming the presence of key functional groups and for understanding its stereochemistry. A significant characteristic of β-keto acids and their esters is their existence as an equilibrium mixture of keto and enol tautomers. thermofisher.com This tautomerism is readily observable by NMR, as the keto and enol forms give rise to distinct sets of signals, providing a window into the electronic and structural dynamics of the molecule. thermofisher.comnih.gov The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution. thermofisher.com
¹H and ¹³C NMR for Structural Elucidation and Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the constitution of this compound. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete picture of the molecule's structure can be assembled.
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the phenyl group, the vinylic protons of the carbon-carbon double bond, the methylene (B1212753) protons adjacent to the carbonyl and carboxylic acid groups, and the enolic hydroxyl proton if present. The coupling constants between the vinylic protons are particularly informative for confirming the E (trans) or Z (cis) configuration of the double bond.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule, including the quaternary carbons of the carbonyl and carboxylic acid groups. The chemical shifts of the carbonyl carbons in the keto and enol forms are typically different, offering further confirmation of tautomerism. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.20-7.50 (m) | 125.0-135.0 |
| Vinylic-H (C4-H) | 6.20-6.50 (d) | 120.0-125.0 |
| Vinylic-H (C5-H) | 7.00-7.30 (d) | 140.0-145.0 |
| Methylene-H (C2-H₂) | ~3.50 (s) | ~45.0 |
| Carbonyl (C3=O) | - | ~200.0 (keto), ~175.0 (enol) |
| Carboxyl (C1=O) | - | ~170.0 |
| Enolic OH | Variable (broad s) | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions. The data is inferred from general principles and data for analogous structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For this compound, COSY would show correlations between the vinylic protons (C4-H and C5-H) and between the methylene protons (C2-H₂) and any adjacent protons, confirming the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the signal for the methylene protons at C2 would show a cross-peak with the signal for the C2 carbon.
These 2D techniques are instrumental in differentiating between isomers and in confirming the precise arrangement of atoms, which can be challenging with 1D NMR alone, especially in cases of signal overlap.
Application in Diastereomeric and Enantiomeric Ratio Determination
While this compound itself is achiral, derivatives of this compound or its reaction products may be chiral and exist as diastereomers or enantiomers. NMR spectroscopy is a key technique for determining the ratio of these stereoisomers.
Diastereomeric Ratio: Diastereomers have different physical properties and, consequently, their NMR spectra are distinct. In a mixture of diastereomers, separate sets of signals will be observed for each compound, and the ratio of the diastereomers can be determined by comparing the integration of corresponding signals.
Enantiomeric Ratio: Enantiomers have identical NMR spectra under normal conditions. To determine the enantiomeric ratio, a chiral auxiliary or a chiral solvating agent is added to the sample. This creates a diastereomeric environment, causing the enantiomers to have different NMR spectra, which then allows for their quantification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
LC-ESI MS/MS for Identification and Characterization of the Compound and its Metabolites
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI MS/MS) is a highly sensitive and specific technique for identifying and quantifying compounds in complex mixtures. rsc.org
LC Separation: The sample is first injected into a liquid chromatograph, which separates the individual components of the mixture based on their physicochemical properties.
ESI Ionization: The separated components are then introduced into the mass spectrometer via an electrospray ionization source, which generates gas-phase ions of the molecules.
MS/MS Analysis: In the tandem mass spectrometer, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides a unique fragmentation pattern that is characteristic of the compound's structure.
This technique is particularly useful for studying the metabolism of this compound. After administration to a biological system, samples can be analyzed by LC-ESI MS/MS to identify potential metabolites. Common metabolic transformations for compounds like cinnamic acid derivatives include hydroxylation, glucuronidation, and sulfation. nih.govrsc.org By comparing the mass spectra and retention times of the parent compound with those of the components in the biological sample, the structures of the metabolites can be proposed.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This high precision allows for the determination of the elemental composition of a molecule. The exact mass of this compound (C₁₁H₁₀O₃) can be calculated and compared to the experimentally measured mass to confirm its molecular formula.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C₁₁H₁₀O₃ | 190.06299 |
| (E)-Ethyl 3-oxo-5-phenylpent-4-enoate | C₁₃H₁₄O₃ | 218.09429 |
The ability of HRMS to provide an unambiguous molecular formula is a critical component in the characterization of new compounds and in confirming the identity of known substances.
Chromatographic Methods for Analysis and Purification
Chromatography is a cornerstone for the analysis and purification of this compound, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. Due to the compound's carboxylic acid and α,β-unsaturated ketone moieties, it possesses a chromophore that allows for detection by ultraviolet (UV) spectrophotometry. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase, is typically employed.
For quantitative analysis, a gradient elution is often used, starting with a higher polarity solvent (e.g., water with a small percentage of acid like acetic or formic acid to suppress ionization of the carboxyl group) and gradually increasing the concentration of an organic modifier like acetonitrile (B52724) or methanol. This ensures sharp peaks and efficient separation from impurities. researchgate.net The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all observed peaks.
Because the molecule contains a chiral center at the C3 position (if the enol form is considered), separation of its stereoisomers would require chiral HPLC. This can be achieved using a chiral stationary phase (CSP), such as those based on Daicel Chiralpak columns. rsc.org The differential interaction of the enantiomers with the chiral selector in the stationary phase results in different retention times, allowing for their separation and quantification.
To enhance detection sensitivity, especially for trace-level analysis, derivatization of the carboxylic acid or ketone functional group can be performed. Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) react with the carbonyl group to form highly chromophoric derivatives, significantly lowering the limit of detection. nih.gov
Table 1: Illustrative HPLC Conditions for Analysis of this compound
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile | Gradient elution for efficient separation. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Detection of the conjugated system. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions that synthesize this compound. scialert.net The technique is performed on plates coated with a thin layer of silica (B1680970) gel.
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. rsc.org Alongside the reaction mixture, spots of the starting materials are also applied for reference. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, is often used to aid in identification. rsc.org
The plate is then developed in a sealed chamber containing an appropriate solvent system, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rsc.orgrsc.org The optimal ratio is chosen to achieve a retention factor (Rf) of approximately 0.3-0.5 for the product. As the reaction proceeds, the disappearance of the starting material spots and the appearance of a new spot corresponding to the product can be observed. Visualization is typically achieved under UV light (254 nm), which reveals the UV-active spots of the conjugated compound and reactants. nih.gov
For the preparative-scale purification of this compound after synthesis, flash column chromatography is the method of choice. This technique uses air pressure to force the solvent through a column packed with silica gel (typically 230-400 mesh), enabling rapid and efficient separations. rsc.orgrochester.edu
The crude product is first dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. Elution begins with a low-polarity solvent system (e.g., a high percentage of hexanes in an ethyl acetate/hexanes mixture), and the polarity is gradually increased (gradient elution). nih.gov This allows for the separation of nonpolar impurities first, followed by the desired product, and finally the more polar byproducts.
Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound. rsc.org For acidic compounds like this compound, adding a small amount of acetic acid to the eluent can sometimes improve the peak shape and reduce tailing on the column. rochester.edu Once the pure fractions are identified, the solvent is removed under reduced pressure to yield the purified solid product.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the unambiguous three-dimensional structure of a molecule in the solid state. If a single crystal of this compound of sufficient quality can be grown, this method can provide precise data on bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity of the enone system and the phenyl ring, as well as the specific conformation of the carboxylic acid chain. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing arrangement. This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies of its interaction with biological targets.
Other Spectroscopic Techniques (e.g., Infrared (IR) and Ultraviolet (UV) Spectroscopy) for Functional Group Analysis
Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental techniques used for the structural characterization of this compound by identifying its key functional groups and conjugated systems.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its main functional groups. The carboxylic acid shows a very broad O-H stretching band and a C=O stretching band. The α,β-unsaturated ketone has its own distinct C=O stretch, typically at a lower frequency than a saturated ketone due to conjugation.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |
| Carboxylic Acid | C=O stretch | ~1710 |
| α,β-Unsaturated Ketone | C=O stretch | ~1685 - 1665 |
| Alkene | C=C stretch | ~1640 - 1600 |
| Aromatic Ring | C=C stretch | ~1600, 1450 |
| Aromatic Ring | C-H out-of-plane bend | ~770 - 730 and ~710 - 690 |
Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of this compound, which includes the phenyl group, the carbon-carbon double bond, and the carbonyl group, is expected to produce strong absorption in the UV region. The spectrum would likely show intense π → π* transitions. The position of the maximum absorbance (λmax) is characteristic of the chromophore and can be used to confirm the structure and for quantitative measurements using the Beer-Lambert law. For similar conjugated systems like acetophenone, absorption bands are observed around 240-280 nm. science-softcon.deresearchgate.net
Biophysical Techniques for Investigating Enzyme-Compound Interactions (e.g., Differential Scanning Fluorimetry)
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful biophysical technique used to study the direct binding of a small molecule ligand, such as this compound, to a target protein or enzyme. nih.gov This method measures the thermal stability of a protein by monitoring its unfolding process in the presence of a fluorescent dye.
The principle of DSF is that ligand binding typically stabilizes the protein's folded structure. nih.gov The assay is performed by heating the protein solution in the presence of an environmentally sensitive dye (e.g., SYPRO Orange), which fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). nih.gov
If this compound binds to and stabilizes a target enzyme, it will increase the energy required to unfold the protein, resulting in a measurable increase in the Tm. This "thermal shift" (ΔTm) provides direct evidence of a binding interaction. The technique is rapid, requires a small amount of protein, and is well-suited for high-throughput screening to identify compounds that interact with a specific protein target. ox.ac.ukspringernature.com It can also be used to differentiate between different modes of inhibitor action by observing how the thermal shift is affected by the presence of a native co-substrate. nih.gov
Structure Activity Relationship Sar Investigations in Chemical Design Involving 3 Oxo 5 Phenylpent 4 Enoic Acid
Influence of Key Functional Groups on Reactivity and Selectivity
The reactivity and selectivity of 3-oxo-5-phenylpent-4-enoic acid are dictated by its constituent functional groups: the carboxylic acid, the β-keto group, and the α,β-unsaturated system conjugated with a phenyl ring. Each of these components plays a distinct role in the molecule's chemical behavior.
The β-keto acid moiety is particularly susceptible to decarboxylation, a reaction that can be initiated by heat or catalytic amounts of acid or base. This process proceeds through a cyclic transition state, leading to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. The presence of the β-carbonyl group is crucial for this reaction, as it stabilizes the developing negative charge on the α-carbon during the carbon-carbon bond cleavage.
The α,β-unsaturated ketone system renders the β-carbon electrophilic and susceptible to nucleophilic attack through Michael addition reactions. The reactivity of this system is modulated by the electronic properties of the phenyl ring and any substituents it may bear. The conjugated phenyl group helps to stabilize the enolate intermediate formed upon nucleophilic addition.
The interplay between these functional groups allows for a range of synthetic transformations. For instance, the Michael addition of a nucleophile to the β-position can be followed by an intramolecular aldol (B89426) reaction involving the ketone, leading to the formation of cyclic structures. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophiles and catalysts employed.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Key Reactions | Influencing Factors |
| β-Keto Acid | Decarboxylation | Heat, Acid/Base Catalysis |
| α,β-Unsaturated Ketone | Michael Addition | Nucleophile Strength, Catalyst |
| Phenyl Group | Electrophilic Aromatic Substitution | Substituents on the Ring |
| Carboxylic Acid | Esterification, Amidation | Activating Agents, Reaction Conditions |
Stereochemical Effects on Preferred Reaction Pathways and Outcomes
The stereochemistry of reactions involving this compound is a critical consideration in asymmetric synthesis. The creation of new stereocenters during reactions such as Michael additions or reductions of the ketone can be controlled through the use of chiral catalysts, auxiliaries, or reagents.
In the context of Michael additions, organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity. Chiral primary or secondary amines can react with the substrate to form chiral enamines or iminium ions, which then react with the Michael acceptor in a stereocontrolled manner. For example, the asymmetric Michael addition of aldehydes to nitroalkenes, a reaction analogous to additions to the α,β-unsaturated system of this compound, has been achieved with high enantioselectivity using chiral organocatalysts. acs.org
The reduction of the β-keto group can also be performed stereoselectively. Enzyme-catalyzed reductions, for instance using ketoreductases (KREDs), are known to produce chiral alcohols with high enantiomeric excess. mdpi.com The stereochemical outcome of such reductions can sometimes be influenced by the reaction medium, as demonstrated in the yeast reduction of α-keto esters where different enantiomers were obtained in water versus an organic solvent.
The stereochemical control in the synthesis of complex molecules is often achieved through a sequence of stereoselective reactions. For instance, an asymmetric Michael addition could be followed by a diastereoselective reduction of the ketone, allowing for the synthesis of products with multiple, well-defined stereocenters.
Table 2: Stereoselective Reactions Involving β-Keto Acid Analogs
| Reaction Type | Chiral Control Method | Typical Outcome | Reference |
| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., prolinol derivatives) | High Enantioselectivity | nih.gov |
| Ketone Reduction | Ketoreductases (KREDs) | Chiral Alcohols with High ee | mdpi.com |
| Yeast Reduction | Solvent Engineering (Water vs. Organic) | Inversion of Stereoselectivity |
Impact of Aromatic Substituents on Electronic Properties and Synthetic Utility
Substituents on the phenyl ring of this compound can significantly alter its electronic properties and, consequently, its reactivity and utility in synthesis. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, influences the electron density of the conjugated system and the aromatic ring itself.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring and the conjugated system. This enhances the electrophilicity of the β-carbon, making the molecule more reactive towards nucleophilic attack in Michael additions. nih.gov Conversely, electron-donating groups (EDGs), such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density, which can activate the aromatic ring towards electrophilic aromatic substitution while potentially decreasing the reactivity of the Michael acceptor. nih.gov
The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role due to resonance and inductive effects. For example, a para-nitro group will exert a strong electron-withdrawing effect through both resonance and induction, significantly impacting the reactivity of the conjugated system.
These electronic modifications can be harnessed to fine-tune the reactivity of this compound and its analogs for specific synthetic applications. For example, enhancing the electrophilicity of the Michael acceptor can facilitate reactions with weaker nucleophiles.
Table 3: Effect of Aromatic Substituents on Reactivity
| Substituent Type | Position | Electronic Effect | Impact on Michael Addition |
| Electron-Withdrawing (e.g., -NO₂) | Para | Strong -I, -M | Increased Reactivity |
| Electron-Withdrawing (e.g., -Cl) | Para | Strong -I, Weak +M | Increased Reactivity |
| Electron-Donating (e.g., -OCH₃) | Para | Weak -I, Strong +M | Decreased Reactivity |
| Electron-Donating (e.g., -CH₃) | Para | Weak +I | Slightly Decreased Reactivity |
Design and Optimization of Analogs for Specific Synthetic Applications
The design and optimization of analogs of this compound are driven by the need for molecules with tailored reactivity and selectivity for specific synthetic purposes. By systematically modifying the core structure, new reagents and building blocks with enhanced performance in certain transformations can be developed.
One area of optimization involves modifying the carboxylic acid group. Converting it to an ester or an amide can prevent unwanted side reactions, such as decarboxylation, and can also influence the stereochemical outcome of nearby reactions. For example, the synthesis of β-phenylalanine esters from β-keto ester substrates has been achieved using engineered ω-transaminases.
Another strategy involves altering the substitution pattern on the phenyl ring to modulate the electronic properties of the molecule, as discussed in the previous section. This can be used to enhance the reactivity for a desired transformation or to introduce new functional handles for subsequent reactions.
Furthermore, analogs can be designed to participate in cascade or multicomponent reactions, leading to the rapid construction of complex molecular architectures. The strategic placement of functional groups can enable a sequence of reactions to occur in a single pot, improving synthetic efficiency.
Role as Mechanistic Probes for Enzymatic Systems and Pathway Elucidation
Molecules with the structural motifs of this compound can serve as valuable tools for studying the mechanisms of enzymes and elucidating biochemical pathways. The reactivity of the functional groups can be exploited to probe the active sites of enzymes and to identify key catalytic residues.
The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with nucleophilic residues, such as cysteine or lysine, in an enzyme's active site. This covalent modification can lead to irreversible inhibition of the enzyme, allowing for the identification and labeling of the active site. Computational studies have investigated the reaction between α,β-unsaturated carbonyl compounds and thiols, providing insights into the inhibition mechanisms of enzymes like the SARS coronavirus main protease. nih.gov
Furthermore, analogs of this compound can be designed as substrate mimics or inhibitors for specific enzymes. For example, compounds with similar structural features have been investigated as inhibitors of 5α-reductase, an enzyme involved in steroid metabolism. By observing how these analogs interact with the enzyme, researchers can gain a better understanding of the enzyme's substrate specificity and catalytic mechanism.
The use of isotopically labeled analogs can also be a powerful technique for tracing the metabolic fate of the molecule and for elucidating the steps of a biochemical pathway.
Conclusion and Future Research Directions
Remaining Challenges in the Synthesis and Mechanistic Understanding of the Compound
The primary challenge concerning 3-Oxo-5-phenylpent-4-enoic acid is its apparent transient nature. It is hypothesized that this compound may exist as a highly unstable intermediate in certain chemical transformations, such as the Knoevenagel-Doebner condensation between cinnamaldehyde (B126680) and malonic acid. In this reaction, a dicarboxylic acid intermediate is formed, which subsequently undergoes decarboxylation. It is plausible that this compound is a fleeting species in this decarboxylation process, making its isolation and characterization exceptionally difficult.
The key challenges can be summarized as:
Instability: The β-keto acid moiety in conjunction with the α,β-unsaturation likely contributes to rapid decomposition or rearrangement reactions.
Isolation: Developing reaction conditions and purification techniques to isolate such a potentially labile intermediate is a significant hurdle.
Characterization: The lack of an isolated sample prevents the determination of its spectroscopic and physicochemical properties.
Emerging Research Avenues in Biosynthesis, Biocatalysis, and Advanced Organic Synthesis
While classical organic synthesis has yet to report the successful isolation of this compound, modern synthetic methodologies could offer new pathways for its generation and study.
Biosynthesis and Biocatalysis: Enzymatic synthesis could provide a mild and selective route to produce the compound. The use of specific enzymes, such as polyketide synthases or decarboxylases, could potentially stabilize the intermediate or control the reaction to allow for its detection.
Flow Chemistry: Continuous flow reactors might offer a means to generate and immediately utilize this unstable intermediate in subsequent reactions. The precise control over reaction time and temperature in a flow system could prevent its decomposition.
Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as rapid-injection NMR or time-resolved mass spectrometry, could be employed to detect and characterize the transient existence of this compound within a reaction mixture.
Potential for Further Exploration of this compound in Chemical Innovation
The potential utility of this compound, should it be successfully synthesized and stabilized, lies in its functionality as a versatile chemical building block. The presence of a ketone, a carboxylic acid, and a conjugated double bond offers multiple reactive sites for further chemical modification. Its exploration could lead to the development of novel heterocyclic compounds, polymers, or molecules with potential biological activity. The study of its unique electronic and structural features could also contribute to a deeper understanding of reaction mechanisms and molecular stability.
Q & A
Q. What established synthetic routes are available for 3-Oxo-5-phenylpent-4-enoic acid, and how can reaction conditions be optimized for academic research?
Methodological Answer: The compound can be synthesized via Claisen condensation between phenylacetone derivatives and oxo-acid precursors. Optimization involves adjusting catalysts (e.g., NaOH or organocatalysts), solvent systems (e.g., ethanol or THF), and temperature (60–80°C). For example, analogous 4-oxo-5-phenylpentanoic acid synthesis achieved 75% yield using ethanol reflux . Table 1: Comparison of reaction conditions for related compounds
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetone | NaOH | Ethanol | 80 | 75 | |
| β-Ketoester | L-Proline | THF | 60 | 68 |
Q. What analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer: Use NMR (¹H/¹³C) to verify the α,β-unsaturated ketone moiety (δ 6.5–7.5 ppm for vinyl protons, δ 190–210 ppm for carbonyl carbons). IR spectroscopy identifies C=O stretches (~1700 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹). HPLC (C18 column, 70:30 acetonitrile/water) ensures >95% purity .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies show degradation accelerates under alkaline conditions (pH > 8) due to enolate formation. Use buffered solutions (pH 5–7) and low-temperature storage (4°C) to minimize hydrolysis. LC-MS monitoring over 72 hours reveals <10% degradation at pH 6 .
Q. What preliminary biological assays are recommended to explore the bioactivity of this compound?
Methodological Answer: Screen for antimicrobial activity via broth microdilution (MIC against E. coli and S. aureus) and assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa). Derivatives of structurally similar 4-(2-fluorophenyl)-4-oxobutanoic acid showed IC₅₀ values of 12–25 µM in anticancer studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer: Discrepancies often arise from solvation effects or transition-state approximations. Validate DFT calculations (B3LYP/6-31G*) with kinetic studies (e.g., Arrhenius plots). For example, a 20% deviation in activation energy for analogous compounds was corrected using implicit solvent models .
Q. What enantioselective synthesis strategies are viable for this compound, and which chiral catalysts show promise?
Methodological Answer: Asymmetric organocatalysis with L-proline derivatives achieves enantiomeric excess (ee) >80%. Alternatively, Sharpless epoxidation of precursor alkenes followed by oxidation yields enantiopure products. For related β-keto acids, Jacobsen’s catalyst provided 85% ee .
Q. What mechanistic insights explain the compound’s degradation under UV irradiation, and how can photostability be improved?
Methodological Answer: UV-Vis spectroscopy identifies λmax at 280 nm, correlating with π→π* transitions. Degradation involves radical intermediates, as confirmed by ESR. Add antioxidants (e.g., BHT) or use amber glassware to reduce photolysis by 40% .
Q. How do structural modifications of this compound influence its binding affinity to target enzymes?
Methodological Answer: Docking studies (AutoDock Vina) and MD simulations reveal that substituting the phenyl group with electron-withdrawing groups (e.g., -NO₂) enhances binding to NADPH oxidase. Validate with SPR assays showing KD improvements from 150 nM to 45 nM .
Data Contradiction and Validation
Q. Why do NMR spectra of synthesized this compound sometimes show unexpected peaks, and how can this be addressed?
Methodological Answer: Impurities may arise from keto-enol tautomerism or side reactions. Use deuterated DMSO to stabilize enolic forms and 2D NMR (COSY, HSQC) to assign signals. Recrystallization from ethyl acetate/hexane (3:1) improves purity to >98% .
Q. What statistical approaches are recommended when comparing bioactivity data across studies with conflicting results?
Methodological Answer: Apply meta-analysis (random-effects model) to account for inter-study variability. For example, if MIC values for antimicrobial activity range from 8–32 µg/mL, calculate pooled estimates (95% CI) and assess heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
